![molecular formula C9H7NO3S B2413336 (1,3-Benzoxazol-2-ylthio)acetic acid CAS No. 58089-32-0](/img/structure/B2413336.png)
(1,3-Benzoxazol-2-ylthio)acetic acid
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Overview
Description
“(1,3-Benzoxazol-2-ylthio)acetic acid” is a product used for proteomics research . It has a molecular formula of C9H7NO3S and a molecular weight of 209.222 .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The molecular structure of “(1,3-Benzoxazol-2-ylthio)acetic acid” is represented by the formula C9H7NO3S . The molecular weight is 209.222 .Chemical Reactions Analysis
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis
“(1,3-Benzoxazol-2-ylthio)acetic acid” has a molecular weight of 209.222 . The density is 1.48g/cm3, and it has a boiling point of 399.4ºC at 760mmHg .Scientific Research Applications
Antimicrobial Activity
(1,3-Benzoxazol-2-ylthio)acetic acid: and its derivatives have been investigated for their antimicrobial potential. Researchers synthesized a series of benzoxazole analogues and evaluated their in vitro antibacterial and antifungal activities . Notably:
PTP1B Inhibition for Diabetes Treatment
Researchers have designed and synthesized acetylamino benzoic acid derivatives, including (1,3-Benzoxazol-2-ylthio)acetic acid , as protein tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B plays a crucial role in insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Synthetic Strategies and Cytotoxic Activity
Various synthetic pathways have been explored to create benzoxazole derivatives. For instance, oxidative coupling reactions have led to the synthesis of 2-substituted benzoxazole acetic acid derivatives with potential cytotoxic activity .
Medicinal Chemistry Intermediates
Benzoxazole derivatives serve as intermediates for preparing new biological materials. Their wide spectrum of pharmacological activities includes anti-inflammatory, antimycobacterial, antihistamine, and melatonin receptor antagonism .
Other Applications
While not exhaustive, benzoxazole derivatives have also been studied for their 5-HT3 antagonistic effect, inhibition of hepatitis C virus, and Rho-kinase inhibition .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Mode of Action
It is known that benzoxazole derivatives can interact with their targets to induce various biological effects .
Biochemical Pathways
Given the wide range of pharmacological activities associated with benzoxazole derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Result of Action
Benzoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Benzoxazole derivatives have gained a lot of importance in recent years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the study and development of “(1,3-Benzoxazol-2-ylthio)acetic acid” and similar compounds could be a promising direction for future research.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJIHZQKNAQBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzoxazol-2-ylthio)acetic acid |
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